Rimiterol-d4 (hydrobromide)
CAS No.:
Cat. No.: VC0209365
Molecular Formula: C₁₂H₁₄D₄BrNO₃
Molecular Weight: 308.2
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₂H₁₄D₄BrNO₃ |
---|---|
Molecular Weight | 308.2 |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
Rimiterol-d4 (hydrobromide) maintains the core structure of rimiterol hydrobromide while incorporating four deuterium atoms. While the non-deuterated rimiterol hydrobromide has a molecular formula of C12H18BrNO3 , the deuterated variant would be represented as C12H14D4BrNO3, accounting for the hydrogen-to-deuterium substitutions.
The IUPAC name for rimiterol hydrobromide is 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide . The deuterated version would maintain this nomenclature with appropriate notation to indicate the deuterium incorporation.
Physical Properties
The molecular weight of rimiterol hydrobromide is approximately 304.18 g/mol . The deuterated analog, Rimiterol-d4 (hydrobromide), has a slightly higher molecular weight of approximately 308.2 g/mol due to the substitution of four hydrogen atoms (atomic mass ≈1.008) with four deuterium atoms (atomic mass ≈2.014).
Table 1: Comparative Physical Properties of Rimiterol Hydrobromide and its Deuterated Analog
Property | Rimiterol Hydrobromide | Rimiterol-d4 (Hydrobromide) |
---|---|---|
Molecular Formula | C12H18BrNO3 | C12H14D4BrNO3 |
Molecular Weight | 304.18 g/mol | ~308.2 g/mol |
Physical State | Solid | Solid |
Primary Application | Clinical (bronchodilator) | Research (analytical standard) |
Pharmacological Properties
Mechanism of Action
As a selective beta-2 adrenergic receptor agonist, Rimiterol-d4 (hydrobromide) exerts its pharmacological effects through the stimulation of beta-2 receptors, which leads to bronchodilation—a mechanism crucial for alleviating symptoms in conditions like asthma and chronic obstructive pulmonary disease . The compound activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within cells, which results in relaxation of smooth muscle cells in the airways.
The binding of Rimiterol-d4 to beta-2 adrenergic receptors initiates a cascade of intracellular events that ultimately lead to bronchodilation. This mechanism is analogous to that of other beta-2 agonists used in respiratory medicine, with the added advantage of isotopic labeling for research purposes.
Parameter | Description | Relevance to Research |
---|---|---|
Receptor Selectivity | Preferential binding to beta-2 adrenergic receptors | Allows for specific study of beta-2 mediated pathways |
Binding Affinity | Similar to non-deuterated rimiterol | Enables comparative studies with minimal pharmacological variation |
Activation Mechanism | Stimulation of adenylate cyclase pathway | Critical for understanding cellular signaling mechanisms |
Pharmacodynamic Effect | Bronchodilation via smooth muscle relaxation | Important for respiratory disease research |
Pharmacokinetics
The deuterium labeling in Rimiterol-d4 (hydrobromide) makes it an ideal tool for pharmacokinetic studies. The deuterium-carbon bonds are generally more stable than hydrogen-carbon bonds, potentially leading to different metabolic rates compared to the non-deuterated compound. This property allows researchers to trace metabolic pathways and pharmacokinetics more effectively.
In research settings, this differential stability can provide valuable insights into the metabolic fate of rimiterol, highlighting potential metabolic "hot spots" and facilitating the identification of metabolites through mass spectrometric analysis.
Research Applications
Analytical Methodologies
Rimiterol-d4 (hydrobromide) serves as an invaluable internal standard in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The deuterium labeling provides a mass shift that allows for clear differentiation between the analyte and internal standard while maintaining virtually identical chromatographic behavior.
Table 3: Analytical Applications of Rimiterol-d4 (Hydrobromide)
Analytical Technique | Application | Advantage of Deuteration |
---|---|---|
LC-MS/MS | Quantitative bioanalysis | Distinct mass signature with identical retention time |
Metabolite Identification | Biotransformation pathway elucidation | Clear differentiation from non-deuterated metabolites |
Stability Studies | Assessment of degradation kinetics | Isotope effects can reveal mechanistic details |
Binding Assays | Receptor interaction studies | Minimal impact on pharmacological properties |
Pharmacological Research
In pharmacological research, Rimiterol-d4 (hydrobromide) is utilized to study beta-adrenergic signaling pathways and drug interactions without the interference that can arise from non-deuterated compounds. This application is particularly important in complex biological matrices where background interference can complicate data interpretation.
Studies involving Rimiterol-d4 (hydrobromide) may focus on:
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Elucidation of structure-activity relationships for beta-2 adrenergic receptor agonists
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Investigation of beta-receptor subtype selectivity
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Exploration of cellular signaling cascades triggered by receptor activation
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Assessment of drug-drug interactions affecting beta-adrenergic pathways
Metabolic Investigations
The unique isotopic labeling of Rimiterol-d4 (hydrobromide) allows researchers to trace metabolic pathways with precision. By following the deuterium label through biological transformations, scientists can identify metabolites and determine metabolic rates with greater accuracy than would be possible with non-labeled compounds.
This application is particularly relevant in drug development, where understanding metabolic fate is crucial for safety assessment and dosing considerations.
Synthesis and Characterization
Analytical Characterization
The characterization of Rimiterol-d4 (hydrobromide) would typically involve a combination of analytical techniques to confirm structure, purity, and deuterium incorporation:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and assessment of deuterium incorporation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared spectroscopy for functional group identification
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High-performance liquid chromatography for purity determination
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Elemental analysis for compositional verification
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